1-[(4-fluorobenzyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide
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Overview
Description
1-[(4-Fluorophenyl)methanesulfonyl]-N,N-dimethylpiperidine-4-carboxamide is an organic compound with a complex structure It is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methanesulfonyl]-N,N-dimethylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of (4-fluorophenyl)methanesulfonyl chloride, which is then reacted with N,N-dimethylpiperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methanesulfonyl]-N,N-dimethylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-[(4-Fluorophenyl)methanesulfonyl]-N,N-dimethylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methanesulfonyl]-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the methanesulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Fluorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide
- 1-[(4-Fluorophenyl)methanesulfonyl]-N-(2-{[(furan-2-yl)methyl]sulfanyl}ethyl)piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, 1-[(4-fluorophenyl)methanesulfonyl]-N,N-dimethylpiperidine-4-carboxamide is unique due to its specific combination of functional groups. The presence of both a fluorophenyl and a methanesulfonyl group provides distinct chemical properties, such as increased stability and specific reactivity patterns .
Properties
Molecular Formula |
C15H21FN2O3S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H21FN2O3S/c1-17(2)15(19)13-7-9-18(10-8-13)22(20,21)11-12-3-5-14(16)6-4-12/h3-6,13H,7-11H2,1-2H3 |
InChI Key |
UMEIITVNQTZVIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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